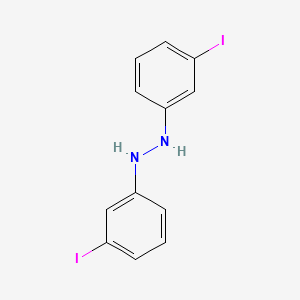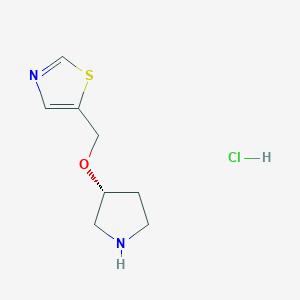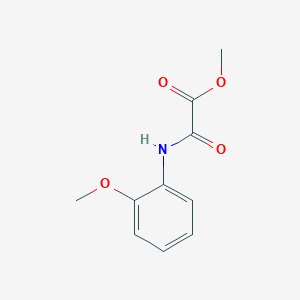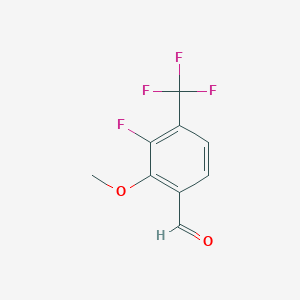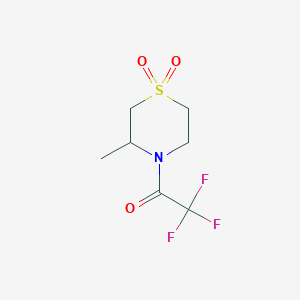
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in multiple scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: A more industrial approach involves the reaction of trifluoromethane gas with benzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydroxide (NaOH) or nucleophiles like cyanide (CN^-).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is used in various scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved often include enzyme active sites where the compound can act as an inhibitor or substrate .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the thiomorpholine ring.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound but with different reactivity due to the presence of iodine.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Similar in having a trifluoromethyl group but with a nitro group instead of a thiomorpholine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C7H10F3NO3S |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO3S/c1-5-4-15(13,14)3-2-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
InChI Key |
GVFYUALPEWESAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


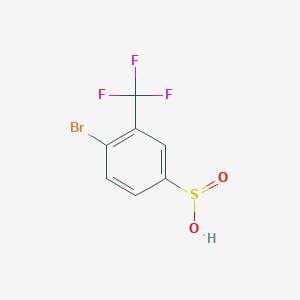
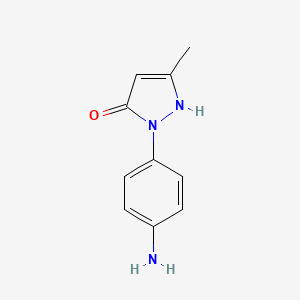
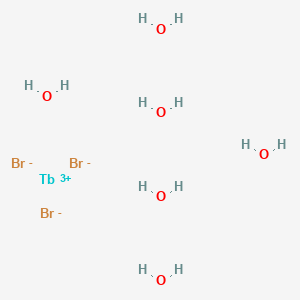
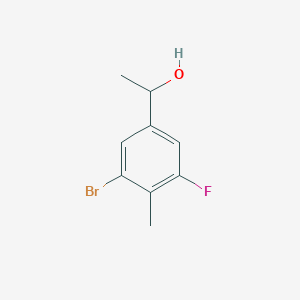
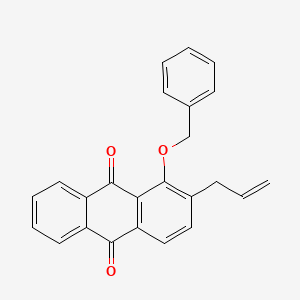
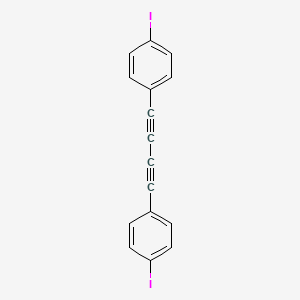
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
